Enantiomeric Purity: (R)-(+) vs. (S)-(−)
The (R)-(+)-enantiomer (CAS 104371-21-3) is commercially supplied with an enantiomeric ratio of ≥99.5:0.5 (GC) and a specific optical rotation of [α]²⁰/D +7.0±0.5° (c = 1% in pentane), while the (S)-(-)-enantiomer (CAS 104371-20-2) exhibits [α]²⁰/D −7.0±0.5° under identical conditions . The enantiomerically pure forms melt at 41–42 °C, whereas the racemic mixture (CAS 830-50-2) melts at 32–34 °C — a 8–9 °C depression that provides a simple physical criterion for verifying enantiopurity . Both enantiomers are graded 'for chiral derivatization' and meet LiChropur™ specifications (≥99.0% sum of enantiomers by GC), ensuring suitability for ee determinations where the antipode would produce opposite diastereomeric signatures .
| Evidence Dimension | Enantiomeric purity and specific optical rotation |
|---|---|
| Target Compound Data | [α]²⁰/D +7.0±0.5° (c = 1% in pentane); enantiomeric ratio ≥99.5:0.5 (GC); mp 41–42 °C |
| Comparator Or Baseline | (S)-(-)-enantiomer: [α]²⁰/D −7.0±0.5° (c = 1% in pentane); enantiomeric ratio ≥99.5:0.5 (GC); mp 41–42 °C. Racemic mixture (CAS 830-50-2): mp 32–34 °C |
| Quantified Difference | Optical rotation sign inversion (+7.0° vs. −7.0°); racemate melting point depression of 8–9 °C vs. pure enantiomer |
| Conditions | Optical rotation measured at 20 °C, D-line (589 nm), c = 1% in pentane; enantiomeric ratio determined by GC on chiral stationary phase |
Why This Matters
Selection of the correct enantiomer is critical for chiral derivatization applications where the sign and magnitude of diastereomeric shift differences determine the reliability of enantiomeric excess determination; the (R)-(+)-form provides the positive Cotton signature required for specific Mosher-type or related absolute-configuration protocols.
